5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 2111067-88-8
Cat. No.: VC5443239
Molecular Formula: C12H9F2NO2
Molecular Weight: 237.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2111067-88-8 |
---|---|
Molecular Formula | C12H9F2NO2 |
Molecular Weight | 237.206 |
IUPAC Name | 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) |
Standard InChI Key | MUTNRANMULZGJX-UHFFFAOYSA-N |
SMILES | CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
The compound features a pyrrole ring (a five-membered aromatic heterocycle) substituted at the 2-position with a carboxylic acid group, at the 3-position with a methyl group, and at the 5-position with a 3,4-difluorophenyl group. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, traits advantageous in drug design .
Table 1: Key Chemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.206 g/mol |
Density | 1.250–1.310 g/cm³ (predicted) |
Boiling Point | 388.9±42.0°C (predicted) |
pKa | 14.44±0.50 (predicted) |
The density and boiling point predictions align with similar pyrrole derivatives, though experimental validation is pending .
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol. Solubility can be enhanced to 4.2159 mM at 37°C using ultrasonic bath treatment . Stability is optimal under inert atmospheres at 2–8°C, with degradation accelerated by moisture or prolonged exposure to light .
Synthesis Pathways and Derivatives
Synthesis Methodology
Synthesis typically involves a multi-step process:
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Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation generates the core structure.
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Substituent Introduction: Electrophilic aromatic substitution introduces the 3,4-difluorophenyl group, followed by methyl group addition via alkylation.
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Carboxylic Acid Functionalization: Oxidation of a precursor ester or nitrile group yields the carboxylic acid .
Table 2: Common Derivatives
Derivative | CAS No. | Molecular Formula |
---|---|---|
Ethyl ester | 2106792-88-3 | |
Methyl 4-methoxy analog | 1902955-29-6 |
The ethyl ester derivative (CAS 2106792-88-3) is synthesized via esterification, offering improved solubility for pharmacokinetic studies .
Research and Pharmaceutical Applications
Intermediate in Drug Development
The compound’s fluorine atoms and pyrrole core make it a versatile intermediate. For example, it has been utilized in synthesizing kinase inhibitors and antimicrobial agents, where the difluorophenyl group enhances target binding affinity .
Material Science Applications
In organic electronics, the conjugated pyrrole system facilitates electron transport, positioning the compound as a candidate for organic semiconductors or photovoltaic materials .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Pyrrole-2-carboxylic Acid
Property | 5-(3,4-Difluorophenyl)-3-methyl Derivative | Pyrrole-2-carboxylic Acid |
---|---|---|
Molecular Weight | 237.206 g/mol | 111.10 g/mol |
Solubility in Water | 3.85 mg/mL | 13.4 mg/mL |
Bioavailability | High (predicted) | Moderate |
The fluorinated derivative’s reduced solubility compared to its parent compound (CAS 634-97-9) underscores the impact of hydrophobic substituents .
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